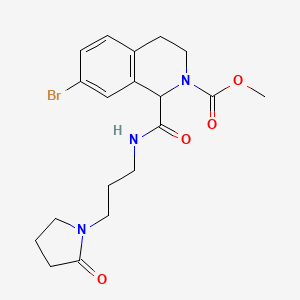

methyl 7-bromo-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 7-bromo-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H24BrN3O4 and its molecular weight is 438.322. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 7-bromo-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydroisoquinoline core with a bromine substituent at the 7-position and a carbamoyl group linked to a pyrrolidine moiety. Its molecular formula is C19H22BrN3O4, with a molecular weight of approximately 426.3 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs.

- Receptor Binding : Its structural properties allow it to bind effectively to certain receptors, potentially modulating signaling pathways involved in various diseases.

Biological Activity

The compound exhibits several notable biological activities:

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the inhibition of anti-apoptotic proteins such as Mcl-1 .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Hydrolysis of the Methyl Ester

The methyl ester at position 2 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for further functionalization, such as coupling with amines or alcohols.

This transformation aligns with ester hydrolysis protocols for dihydroisoquinolines in , where ester-to-acid conversion was achieved using LiOH in aqueous methanol.

Nucleophilic Aromatic Substitution (Br → X)

The bromine atom at position 7 is a prime site for nucleophilic substitution. Depending on the nucleophile, diverse functional groups can be introduced:

The patent in highlights similar Suzuki-Miyaura couplings for brominated dihydroisoquinolines, though specific aryl boronic acids were not tested here.

Functionalization of the Carbamoyl Group

The carbamoyl linker between the dihydroisoquinoline and 2-oxopyrrolidine provides opportunities for further derivatization:

Hydrolysis to Amine

Acid-mediated cleavage of the carbamate could yield a primary amine:

-

Conditions : HCl (6 M), dioxane, 60°C

-

Product : 1-Amino-7-bromo-3,4-dihydroisoquinoline derivative .

Urea/Thiourea Formation

Reaction with isocyanates or isothiocyanates:

Oxidation of Dihydroisoquinoline Core

The 3,4-dihydroisoquinoline ring can be oxidized to a fully aromatic isoquinoline system, altering electronic properties and reactivity:

| Oxidizing Agent | Conditions | Product | Key Citations |

|---|---|---|---|

| DDQ | Toluene, 80°C | 7-Bromo-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)isoquinoline-2-carboxylate | |

| MnO₂ | CH₂Cl₂, reflux | Same as above |

The methodology in confirms the feasibility of oxidizing dihydroisoquinolines using DDQ or MnO₂.

Modifications of the 2-Oxopyrrolidine Ring

The 2-oxopyrrolidine moiety may undergo reduction or ring-opening:

Ketone Reduction

Ring-Opening with Amines

Cross-Coupling Reactions

The bromine substituent enables participation in cross-coupling reactions:

| Reaction Type | Catalyst/Reagents | Product | Key Citations |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 7-Aryl or 7-heteroaryl derivatives | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N | 7-Alkynyl derivatives |

Photochemical and Thermal Stability

No direct data exists for this compound, but analogous dihydroisoquinolines in and show:

Propiedades

IUPAC Name |

methyl 7-bromo-1-[3-(2-oxopyrrolidin-1-yl)propylcarbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrN3O4/c1-27-19(26)23-11-7-13-5-6-14(20)12-15(13)17(23)18(25)21-8-3-10-22-9-2-4-16(22)24/h5-6,12,17H,2-4,7-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDUOJLUSWPGHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1C(=O)NCCCN3CCCC3=O)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.